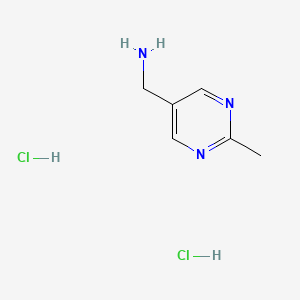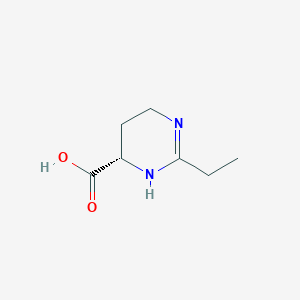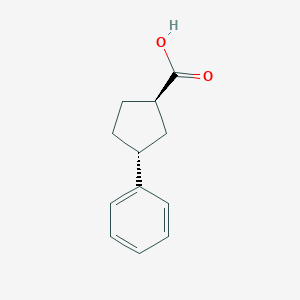![molecular formula C10H22N2O2 B6619265 tert-butyl N-[(4S)-4-aminopentyl]carbamate CAS No. 2227747-92-2](/img/structure/B6619265.png)
tert-butyl N-[(4S)-4-aminopentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4S)-4-aminopentyl]carbamate (TBAPC) is an organic compound that has a wide range of applications in scientific research. It is a versatile and highly useful molecule that can be used in a variety of ways, including as a reagent in synthetic and analytical chemistry, as a catalyst in biochemistry, and as an inhibitor in enzymology. TBAPC has also been used as a drug to treat various diseases, including Alzheimer's disease and cancer.
Applications De Recherche Scientifique
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has a wide range of applications in scientific research. It has been used as a reagent in synthetic and analytical chemistry, as a catalyst in biochemistry, and as an inhibitor in enzymology. tert-butyl N-[(4S)-4-aminopentyl]carbamate has also been used as a drug to treat various diseases, including Alzheimer's disease and cancer.
Mécanisme D'action
Tert-butyl N-[(4S)-4-aminopentyl]carbamate works by binding to certain enzymes and blocking their activity. This prevents the enzymes from catalyzing certain chemical reactions, which can have a wide range of effects on biochemical and physiological processes. For example, tert-butyl N-[(4S)-4-aminopentyl]carbamate can be used to inhibit the activity of certain enzymes involved in the metabolism of drugs, which can help to reduce the toxicity of the drug.
Biochemical and Physiological Effects
tert-butyl N-[(4S)-4-aminopentyl]carbamate can have a wide range of effects on biochemical and physiological processes. It can inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs, hormones, and other molecules. tert-butyl N-[(4S)-4-aminopentyl]carbamate can also affect the activity of proteins, leading to changes in the structure and function of cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize in large quantities, and it is relatively stable and nontoxic. However, tert-butyl N-[(4S)-4-aminopentyl]carbamate can be difficult to purify and can be expensive to obtain in large quantities.
Orientations Futures
Tert-butyl N-[(4S)-4-aminopentyl]carbamate has a wide range of potential future directions. It could be used in the development of new drugs to treat diseases such as cancer and Alzheimer's disease. It could also be used to develop new catalysts for use in biochemistry, or to develop new inhibitors for use in enzymology. Additionally, tert-butyl N-[(4S)-4-aminopentyl]carbamate could be used to study the structure and function of proteins, or to study the metabolism of drugs.
Méthodes De Synthèse
Tert-butyl N-[(4S)-4-aminopentyl]carbamate can be synthesized using a variety of methods, including the reaction of tert-butyl alcohol with a secondary amine. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product can be isolated using standard chromatographic techniques. tert-butyl N-[(4S)-4-aminopentyl]carbamate can also be synthesized by reacting a tert-butyl halide with an amine in the presence of a base. This method is often used to synthesize tert-butyl N-[(4S)-4-aminopentyl]carbamate in large quantities.
Propriétés
IUPAC Name |
tert-butyl N-[(4S)-4-aminopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKPODEOGTTJH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)


![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)

![tert-butyl N-[(4R)-4-aminopentyl]carbamate](/img/structure/B6619270.png)
![tert-butyl N-[(2S)-5-aminopentan-2-yl]carbamate](/img/structure/B6619277.png)
